

Application Notes: Synthesis of 2-Nitrochalcone via Claisen-Schmidt Condensation

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Compound of Interest

Compound Name: 2-Nitrochalcone

Cat. No.: B7765046

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Introduction

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a class of organic compounds that serve as key precursors in the biosynthesis of flavonoids and isoflavonoids.[1] These molecules are of significant interest to researchers in medicinal chemistry and drug development due to their straightforward synthesis and a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The **2-nitrochalcone** scaffold, in particular, is a valuable synthetic intermediate.

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[1][4][5] This reaction involves the base-catalyzed aldol condensation between an aromatic ketone and an aromatic aldehyde that lacks α -hydrogens.[1] In the synthesis of **2-Nitrochalcone**, this typically involves the reaction of acetophenone with 2-nitrobenzaldehyde in the presence of a base like sodium hydroxide (NaOH) and an alcoholic solvent.[6][7] The reaction proceeds by the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β -unsaturated ketone, **2-Nitrochalcone**.

This protocol provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of **2-Nitrochalcone**, tailored for professionals in chemical research and drug development.

Experimental Protocol: Synthesis of (E)-1-phenyl-3-(2-nitrophenyl)prop-2-en-1-one

This protocol details the base-catalyzed Claisen-Schmidt condensation between 2-nitrobenzaldehyde and acetophenone.

Materials and Reagents:

- 2-Nitrobenzaldehyde
- Acetophenone
- Sodium Hydroxide (NaOH)
- Ethanol (95%)
- Deionized Water
- Dichloromethane (for recrystallization, optional)
- n-Hexane (for recrystallization, optional)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Beakers
- Büchner funnel and suction flask
- Filter paper
- Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

- **Preparation of Reactants:** In a 100 mL round-bottom flask, dissolve 10 mmol of 2-nitrobenzaldehyde and 10 mmol of acetophenone in 20 mL of ethanol.
- **Initiation of Reaction:** Place the flask in an ice-salt bath on a magnetic stirrer and begin stirring.
- **Catalyst Addition:** While stirring vigorously, slowly add 10 mL of a 1.0 M aqueous sodium hydroxide (NaOH) solution dropwise to the mixture.[1][6] The solution will typically become turbid as a precipitate begins to form.[1]
- **Reaction Progression:** After the complete addition of the NaOH solution, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 3-4 hours.[6]
- **Monitoring the Reaction:** The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
- **Product Isolation:** Once the reaction is complete, pour the mixture into a beaker containing approximately 100 mL of ice-cold water to precipitate the product fully.[1]
- **Filtration and Washing:** Collect the solid product by suction filtration using a Büchner funnel. [8] Wash the precipitate thoroughly with cold deionized water until the filtrate is neutral to remove excess NaOH.[7]
- **Drying:** Allow the crude product to air-dry on the filter paper or in a desiccator.
- **Purification:** For higher purity, recrystallize the crude **2-Nitrochalcone** from a suitable solvent system, such as 95% ethanol or a dichloromethane/n-hexane solvent pair.[1][6]
- **Characterization:** The final product should be characterized by determining its melting point and using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and FT-IR to confirm its structure and purity. The coupling constants between the α and β vinyl protons in the ^1H NMR spectrum can confirm the E-isomer configuration (typically $J = \sim 16$ Hz).[6]

Data Presentation

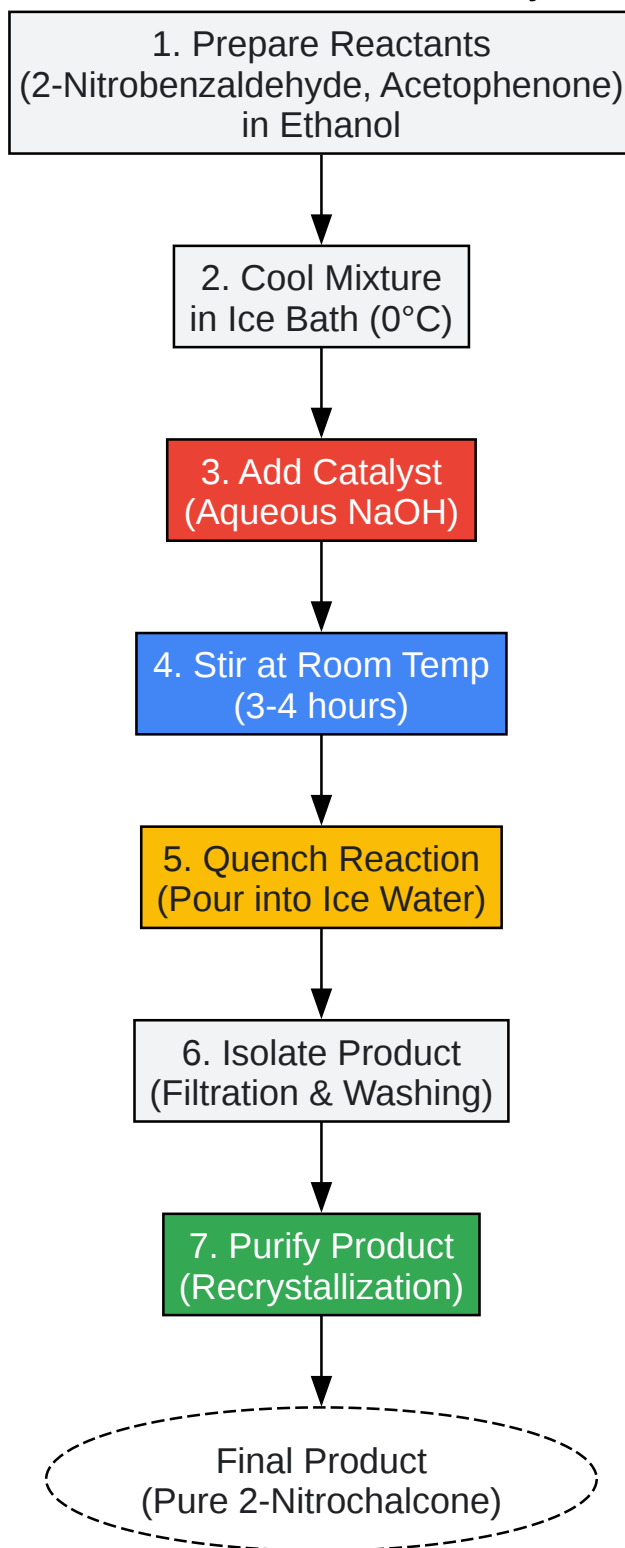
The following table summarizes the typical quantitative data for the synthesis of nitro-substituted chalcones via the Claisen-Schmidt condensation.

Parameter	Value/Description	Reference
Reactants	2-Nitrobenzaldehyde (1 equiv.), Acetophenone (1 equiv.)	[6][9]
Catalyst	Sodium Hydroxide (NaOH), 1.0 M aqueous solution	[6]
Solvent	Ethanol	[6][7]
Temperature	0°C initially, then room temperature	[6]
Reaction Time	3 - 4 hours	[6]
Product Yield	Yields for nitrochalcones typically range from 42% to 90% after recrystallization.	[6]
Appearance	Yellow solid	[6]
Melting Point	Varies based on specific isomer; e.g., (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one: 175–177 °C	[6]
FT-IR (cm ⁻¹)	~1642 (C=O stretch), ~1529 (C=C stretch), ~1591 (N-O stretch)	[2]
¹ H NMR	Coupling constants (J) for vinyl protons of ~16 Hz confirm the (E)-isomer.	[6]

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the synthesis of **2-Nitrochalcone**.

Workflow for 2-Nitrochalcone Synthesis



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Caption: Synthesis workflow for **2-Nitrochalcone**.

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